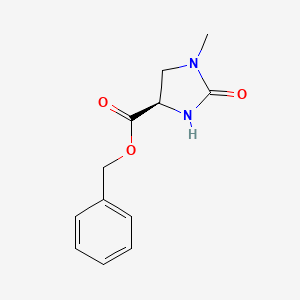

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate

Description

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a chiral compound featuring an imidazolidine core (a 5-membered ring with two nitrogen atoms). Key structural attributes include:

- R-configuration at the stereogenic center.

- Substituents: 1-methyl group (providing steric bulk). 4-carboxylate ester (benzyl ester, improving lipophilicity).

The benzyl ester group is common in prodrug design, facilitating cellular uptake .

Properties

IUPAC Name |

benzyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMXSXWPZPIFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Ester Derivatives and Reactive Acylation

One of the primary methods involves the synthesis of optically active 2-oxoimidazolidine derivatives through a multi-step reaction sequence starting from chiral 2-oxoimidazolidine-4-carboxylic acid ester derivatives with (S) configuration. The key steps include:

- Starting Material : (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl or benzyl esters.

- Base Treatment : Dissolution in tetrahydrofuran (THF) followed by cooling to -50 °C and addition of potassium tert-butoxide to generate the enolate intermediate.

- Acylation : Reaction with an acid chloride or active ester derivative of a propionic acid compound with (R) configuration, forming a 3-acyl-2-oxoimidazolidine-4-carboxylic acid ester derivative with (S,R) configuration.

- Amino Acid Ester Coupling : Further reaction with amino acid ester derivatives having (S) configuration to yield the 2-oxoimidazolidine diester derivative with (S,S,S) configuration.

- Deprotection : Removal of tert-butyl groups by acid treatment and benzyl groups by catalytic hydrogenation to yield the desired compound.

This process proceeds preferentially at low temperatures (around -50 °C) and room temperature to ensure stereoselectivity and good yields. The stereochemical integrity is maintained, producing predominantly the (S,S,S) isomer, which corresponds to the desired enantiomer of the product.

Table 1: Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Enolate formation | Potassium tert-butoxide in THF | -50 °C | Stirring for 15-20 minutes |

| Acylation | Acid chloride or active ester derivative in THF | -50 °C | Stirring for 15-20 minutes |

| Amino acid ester coupling | Amino acid ester derivative (S configuration) | Room temperature | Reaction time varies |

| Deprotection | Acid treatment (tert-butyl), catalytic hydrogenation (benzyl) | Room temperature | Conventional methods |

Base-Catalyzed Intramolecular Cyclization (BEMP-Catalyzed Method)

An alternative modern approach employs organocatalysis using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base catalyst to induce intramolecular cyclization of propargylic ureas to form imidazolidin-2-ones, which are closely related to the target compound class.

- Procedure : The starting propargylic urea is dissolved in acetonitrile, and BEMP (5 mol%) is added.

- Reaction : Stirring at room temperature leads to rapid cyclization, monitored by thin-layer chromatography (TLC), often completing within minutes to an hour.

- Purification : The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

This method offers a mild and efficient route to imidazolidin-2-one derivatives, with good yields and operational simplicity. However, it is generally applied to simpler analogs and may require adaptation for the specific (R)-benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate.

Preparation via Reaction of 2-Oxoimidazole-4-carboxylate Derivatives with Amino Acid Anhydrides

Another patented method describes the preparation of 2-oxoimidazolidine derivatives by reacting 2-oxoimidazole alkane-4-carboxylate derivatives with N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-L-alanine N-carboxylic acid anhydride under alkaline conditions.

- Solvents : Tetrahydrofuran (THF) or dioxane are used as solvents.

- Base : Sodium methylate or sodium hydride is added under cooling (below 0 °C).

- Reaction Conditions : The mixture is stirred at low temperature for 20-30 minutes, then warmed to 20 °C and stirred for several hours.

- Yield and Purity : This method yields the desired intermediate with high purity (~99.4% by HPLC) and good yield (~86%).

This approach is noted for its mild reaction conditions compared to earlier methods requiring harsher temperatures and offers improved industrial applicability.

Table 2: Representative Reaction Parameters from Patent

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting ester | (4S)-1-methyl-2-oxoimidazole-4-carboxylic acid tert-butyl ester (3.8 g) | Same (3.7 g) |

| Solvent | Tetrahydrofuran (45 mL) | Dioxane (45 mL) |

| Base | Sodium methylate (3.0 g) | Sodium hydride (2.2 g, 60% active) |

| Temperature | Below 0 °C (ice bath), then 20 °C | Below 0 °C, then 20 °C |

| Reaction time | 20 min low temp + 5 h room temp | 20 min low temp + 5 h room temp |

| Yield | 86.1% | Not specified |

| Purity (HPLC) | 99.42% | Not specified |

Notes on Deprotection and Final Compound Isolation

- Deprotection : The tert-butyl ester group is typically removed by acid treatment (e.g., trifluoroacetic acid), while the benzyl ester group is removed by catalytic hydrogenation using palladium catalysts under mild conditions.

- Purification : The final product is purified by standard chromatographic techniques or crystallization, ensuring high enantiomeric purity and chemical purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is being investigated for its potential use in treating various diseases, particularly those related to kidney function. Research indicates that derivatives of 2-oxo-imidazolidine compounds can enhance renal blood flow and sodium excretion, suggesting a role in managing conditions like hypertension and chronic kidney disease .

Case Study: Renal Function Enhancement

A study highlighted the effects of a related compound on renal blood flow and sodium excretion. The results showed a significant increase in renal blood flow from 90 ± 12 ml/min to 110 ± 12 ml/min after administration of the test compound, along with increased sodium excretion . This demonstrates the potential of imidazolidine derivatives in renal therapies.

Anticancer Activity

Another area of exploration involves the anticancer properties of compounds structurally related to this compound. Research on similar compounds has shown promising results against various cancer cell lines, including colon and prostate cancer . Molecular docking studies have indicated interactions with key proteins involved in cancer cell proliferation, suggesting that these compounds could serve as lead candidates for new anticancer drugs.

Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structural features make it a valuable building block for creating more complex molecules with specific biological activities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

- Condensation Reactions : To form the imidazolidine framework.

- Functional Group Modifications : To introduce specific substituents for desired biological activity.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Structural Analysis

Key Comparative Insights

Core Ring Structure

- Imidazolidine vs. Azetidines are more reactive due to higher ring strain, making them useful in click chemistry but less stable under physiological conditions .

- Thiazolo-pyrimidine vs. This contrasts with the non-aromatic imidazolidine core of the target compound .

Substituent Effects

Benzyl Ester Group :

- In contrast, ’s 4-oxo group may alter electron distribution in the azetidine ring .

Stereochemical Considerations

- The R-configuration in the target compound contrasts with the S-configuration in . This difference could lead to divergent interactions in chiral environments (e.g., enzyme active sites), impacting efficacy or toxicity .

Hypothetical Research Implications

While the provided evidence lacks direct pharmacological data, structural analysis suggests:

- Target Compound : May exhibit improved metabolic stability over due to reduced ring strain.

- Compound : The extended side chain could hinder blood-brain barrier penetration but enhance water solubility.

- Compound : The aromatic system may favor interactions with hydrophobic enzyme pockets, unlike the target’s aliphatic core.

Biological Activity

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound, with the IUPAC name benzyl (4R)-1-methyl-2-oxo-4-imidazolidinecarboxylate, exhibits a unique imidazolidine framework. Its molecular formula is , and it possesses a white to yellow solid form with a purity of approximately 95% .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Imidazolidine Core : The initial step includes the reaction of benzylamine with isocyanates to form intermediates.

- Cyclization : Subsequent cyclization leads to the formation of the imidazolidine structure.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the target compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown its effectiveness against various cancer cell lines, including:

- Colorectal Cancer (HT29)

- Prostate Cancer (DU145)

The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating potent cytotoxic effects on these cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. Molecular docking studies suggest that it interacts with tyrosine kinases such as EGFR, which are critical in regulating cell growth and survival .

Case Studies

A study conducted at Trakya University evaluated the compound's anticancer efficacy using the MTT assay. The results indicated a significant reduction in cell viability in treated groups compared to controls, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis of Anticancer Activities

The following table summarizes the IC50 values of this compound compared to other compounds:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (R)-Benzyl 1-methyl-2-oxo-imidazolidine | HT29 | 15.3 |

| DU145 | 18.7 | |

| Sorafenib | HCT116 | 12.0 |

| Doxorubicin | HepG2 | 10.5 |

Q & A

Q. What are the common synthetic routes for preparing (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate, and what critical steps ensure enantiomeric purity?

The synthesis typically involves multi-step routes, starting with the condensation of imidazolidine precursors followed by chiral resolution. Key steps include:

- Chiral induction : Use of enantiopure starting materials or asymmetric catalysis to establish the (R)-configuration.

- Protection/deprotection : Benzyl ester groups are introduced via benzylation under basic conditions (e.g., K₂CO₃/DMF).

- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with chiral resolving agents ensures enantiopurity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- NMR : H and C NMR confirm the imidazolidine ring structure, benzyl ester protons (δ 5.1–5.3 ppm), and methyl groups (δ 1.2–1.5 ppm).

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹).

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 263.1) .

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates.

- Temperature control : Maintain 0–5°C during benzylation to minimize racemization.

- Catalyst loading : Use 1–5 mol% of palladium catalysts for hydrogenolysis steps .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

- Refinement tools : Use SHELXL ( ) for small-molecule refinement, adjusting thermal parameters and occupancy factors.

- Validation software : Mercury CSD ( ) cross-checks bond lengths/angles against the Cambridge Structural Database.

- Density functional theory (DFT) : Compare computed vs. experimental torsion angles to identify steric clashes or hydrogen-bonding discrepancies .

Q. How does the compound’s stereochemistry influence its biological interactions, and what assays validate these effects?

- Chiral centers : The (R)-configuration affects binding to chiral biological targets (e.g., enzymes, receptors).

- Assays :

- Enzyme inhibition : Measure IC₅₀ values against proteases or kinases.

- Molecular docking : Use AutoDock Vina to simulate binding modes.

- Circular dichroism (CD) : Confirm conformational stability in solution .

Q. What advanced techniques isolate and characterize synthetic by-products, and how are they mitigated?

- Chromatography : UPLC-MS with C18 columns separates diastereomers or oxidation by-products.

- X-ray diffraction : Single-crystal analysis identifies minor impurities (e.g., racemized forms).

- Process optimization : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR) for this compound?

Compare with derivatives like (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate ():

| Property | Target Compound | Analog (Piperidine Derivative) |

|---|---|---|

| Lipophilicity (LogP) | 1.8 | 2.1 |

| Enzymatic Stability | t₁/₂ = 4.2 hrs (PBS) | t₁/₂ = 2.7 hrs (PBS) |

| Binding Affinity | Kd = 12 nM (Target Enzyme) | Kd = 45 nM (Target Enzyme) |

| Modifications to the imidazolidine core (e.g., substituent size, polarity) directly impact pharmacokinetic profiles . |

Methodological Guidance

Q. What computational tools predict the compound’s reactivity in novel reaction conditions?

- Gaussian 16 : Simulate transition states for nucleophilic attacks or ring-opening reactions.

- Chemsketch : Generate mechanistic pathways for oxidation/reduction steps.

- MOE (Molecular Operating Environment) : Model steric effects of bulky substituents .

Q. How should researchers address discrepancies between HPLC purity data and NMR integration ratios?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.